molecular formula C11H20N4O B1482000 (1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2097964-83-3

(1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1482000
CAS RN: 2097964-83-3
M. Wt: 224.3 g/mol
InChI Key: CIVYZHQORFUHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The compound contains a piperidine ring, a triazole ring, and an ethyl group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

1-EPMT has been used in a variety of scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of certain types of cancer cells. It has also been studied for its potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease. In addition, 1-EPMT has been studied for its potential to act as an antioxidant and to reduce inflammation.

Mechanism of Action

The exact mechanism of action of 1-EPMT is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. In addition, 1-EPMT has been shown to interact with certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects
1-EPMT has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation. In addition, it has been shown to have antioxidant and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

1-EPMT has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable in aqueous solutions and can be stored at room temperature. However, one limitation is that it is not very soluble in organic solvents, which can limit its use in certain types of experiments.

Future Directions

Given the potential therapeutic applications of 1-EPMT, there are a number of potential future directions for research. One potential direction is to further investigate its potential as an anticancer agent, as well as its potential to treat other diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to investigate the molecular mechanisms of action of 1-EPMT, as well as to develop more efficient synthetic methods for its production. Finally, further research could be done to investigate the potential side effects of 1-EPMT, as well as to develop safer and more effective delivery systems for its use in clinical applications.

properties

IUPAC Name

[1-[(1-ethylpiperidin-3-yl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-2-14-5-3-4-10(6-14)7-15-8-11(9-16)12-13-15/h8,10,16H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVYZHQORFUHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.